molecular formula C10H4BrClF3N B1334246 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline CAS No. 683274-52-4

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Cat. No.: B1334246
CAS No.: 683274-52-4
M. Wt: 310.5 g/mol
InChI Key: NIZYLEKJSBTGJS-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of halogenation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial, antiviral, and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 4-Bromo-3-(trifluoromethyl)quinoline
  • 2-Chloro-3-(trifluoromethyl)quinoline

Uniqueness

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZYLEKJSBTGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382348
Record name 3-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-52-4
Record name 3-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683274-52-4
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